Hydroxytetracaine

Description

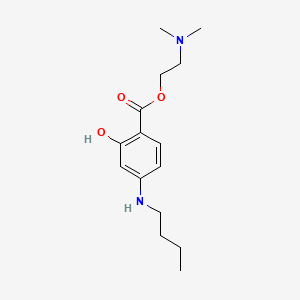

Structure

3D Structure

Properties

CAS No. |

490-98-2 |

|---|---|

Molecular Formula |

C15H24N2O3 |

Molecular Weight |

280.36 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate |

InChI |

InChI=1S/C15H24N2O3/c1-4-5-8-16-12-6-7-13(14(18)11-12)15(19)20-10-9-17(2)3/h6-7,11,16,18H,4-5,8-10H2,1-3H3 |

InChI Key |

DHCUQNSUUYMFGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)O |

Other CAS No. |

490-98-2 |

Origin of Product |

United States |

Foundational & Exploratory

Hydroxytetracaine's Putative Mechanism of Action on Voltage-Gated Sodium Channels: An In-Depth Technical Guide

Executive Summary

Hydroxytetracaine, as a local anesthetic, is presumed to exert its therapeutic effects by blocking the propagation of action potentials in neuronal membranes. The primary molecular target for this action is the voltage-gated sodium channel (VGSC). This guide details the putative mechanism of action of this compound on these channels, drawing parallels from its parent compound, tetracaine. It is hypothesized that this compound, like other local anesthetics, physically obstructs the sodium ion permeation pathway of the channel. This interaction is state-dependent, with a higher affinity for the open and inactivated states of the channel, leading to a use-dependent and voltage-dependent blockade. This document provides a comprehensive overview of the molecular interactions, channel kinetics, and the experimental methodologies used to investigate these phenomena, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action on Sodium Channels

Local anesthetics, including this compound, are weak bases that exist in both charged (cationic) and uncharged (neutral) forms at physiological pH. The neutral form is lipid-soluble and can readily cross the neuronal membrane. Once in the cytoplasm, an equilibrium is re-established, and the cationic form binds to a specific receptor site within the inner pore of the voltage-gated sodium channel. This binding physically occludes the channel, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.

The blockade of sodium channels by local anesthetics is characterized by three key features:

-

State-Dependent Blockade: The affinity of the local anesthetic for the sodium channel is dependent on the conformational state of the channel. The affinity is low for the resting (closed) state and significantly higher for the open and inactivated states. This is because the binding site is more accessible when the channel is in these conformations.

-

Use-Dependent (Phasic) Blockade: Repetitive stimulation of a nerve fiber leads to an accumulation of block. This occurs because more channels are transitioning through the open and inactivated states during high-frequency firing, providing more opportunities for the drug to bind.

-

Voltage-Dependent (Tonic) Blockade: The degree of block is also influenced by the membrane potential. Depolarized holding potentials, which favor the inactivated state, increase the potency of the local anesthetic.

Quantitative Data on Local Anesthetic-Sodium Channel Interactions

The following tables summarize key quantitative parameters for tetracaine, which are expected to be comparable to this compound. These values are critical for understanding the potency and kinetics of sodium channel blockade.

| Parameter | Value | Channel Subtype(s) | Experimental Model | Reference(s) |

| IC50 (Tonic Block) | 1-10 µM | Various neuronal | Whole-cell patch clamp | |

| IC50 (Phasic Block) | 0.1-1 µM | Various neuronal | Whole-cell patch clamp | |

| Kd (Resting State) | >100 µM | Cardiac, Neuronal | Voltage clamp | |

| Kd (Inactivated State) | 1-10 µM | Cardiac, Neuronal | Voltage clamp | |

| Onset Rate (τ_on) | Milliseconds to Seconds | Various | Perfusion experiments | |

| Offset Rate (τ_off) | Seconds to Minutes | Various | Washout experiments |

Table 1: Quantitative Parameters of Tetracaine Blockade of Voltage-Gated Sodium Channels. Note: The exact values can vary depending on the specific sodium channel isoform, experimental conditions (e.g., pH, temperature), and the voltage protocol used.

Experimental Protocols

The investigation of local anesthetic effects on sodium channels primarily relies on electrophysiological techniques such as voltage clamp and patch clamp.

Whole-Cell Voltage Clamp Protocol to Determine IC50

-

Cell Preparation: Isolate and culture primary neurons (e.g., dorsal root ganglion neurons) or use a stable cell line expressing a specific sodium channel subtype (e.g., HEK293 cells).

-

Recording Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

-

Voltage Protocol for Tonic Block:

-

Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

-

Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.

-

Apply various concentrations of the test compound (e.g., this compound) to the bath and measure the reduction in the peak sodium current.

-

-

Voltage Protocol for Phasic Block:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV).

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz).

-

Measure the progressive reduction in the peak sodium current during the pulse train in the presence of the test compound.

-

-

Data Analysis:

-

Plot the fractional block of the sodium current as a function of drug concentration.

-

Fit the data with a Hill equation to determine the IC50 value.

-

Visualizations of Mechanism and Workflow

Signaling Pathway of State-Dependent Blockade

Caption: State-dependent binding of this compound to the sodium channel.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of Use-Dependent Block

Caption: Logical flow of use-dependent blockade by this compound.

Conclusion

While direct experimental evidence is lacking, the mechanism of action of this compound on voltage-gated sodium channels can be confidently inferred from the extensive research on its structural analog, tetracaine, and the well-established principles of local anesthetic pharmacology. This compound is expected to act as a state- and use-dependent blocker of sodium channels, with a higher affinity for the open and inactivated states. This mode of action effectively and selectively dampens the activity of rapidly firing neurons, which is the basis of its anesthetic effect. Further electrophysiological studies specifically on this compound are warranted to precisely define its quantitative interaction with various sodium channel isoforms and to explore any unique properties conferred by its hydroxyl group.

Hydroxytetracaine: A Technical Whitepaper on its Discovery, Synthesis, and Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxytetracaine, also known as p-butylaminosalicylic acid 2-dimethylaminoethyl ester, is a local anesthetic agent.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding its discovery, synthesis, and chemical properties. While detailed experimental protocols and specific signaling pathway data are not extensively available in publicly accessible literature, this paper collates the existing knowledge to serve as a foundational resource for research and development professionals. The document summarizes key chemical and physical data, outlines its presumed mechanism of action based on its classification as a local anesthetic, and provides historical context for its development.

Introduction

Local anesthetics are a class of drugs that reversibly block the transmission of nerve impulses, leading to a temporary loss of sensation in a localized area of the body.[2][3] These agents are essential in a wide range of medical and surgical procedures.[2] this compound is identified as a local anesthetic that can suppress or relieve pain.[4] This whitepaper aims to provide an in-depth technical overview of this compound for a scientific audience.

Discovery and Synthesis

The initial preparation of this compound is documented in mid-20th century literature. Key references point to its synthesis in the 1950s, with patents attributed to Rheinpreussen AG and a scientific publication by Grimme and Schmitz in 1951.

-

Key Publication: Grimme, W., & Schmitz, H. (1951). Berichte der deutschen chemischen Gesellschaft, 84(8), 734-742.

-

Patents:

-

GB 736960 (1955)

-

GB 760003 (1956)

-

Logical Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for this compound based on general principles of organic synthesis for this class of compounds.

Chemical and Physical Properties

This compound is available as a free base and as a hydrochloride salt. The chemical and physical properties are summarized in the table below.

| Property | This compound (Base) | This compound Hydrochloride | Reference(s) |

| CAS Registry Number | 490-98-2 | 17284-75-2 | |

| Molecular Formula | C₁₅H₂₄N₂O₃ | C₁₅H₂₅ClN₂O₃ | |

| Molecular Weight | 280.36 g/mol | 316.82 g/mol | |

| IUPAC Name | 2-(dimethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate | 2-(dimethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate,hydrochloride | |

| Synonyms | Salicaine, Hydroxamethocaine | - | |

| Appearance | Solid powder | Crystals | |

| Melting Point | 48°C (prisms from ligroin) | 157°C (crystals from water) | |

| Solubility | To be determined | Approx. 4% in water at 20°C |

Mechanism of Action

The precise mechanism of action of this compound has not been elucidated in dedicated studies. However, as an amino ester local anesthetic, it is presumed to share the same mechanism of action as other drugs in this class.

Local anesthetics exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the generation and conduction of nerve impulses, local anesthetics produce a reversible blockade of sensation.

The general structure of local anesthetics includes a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group. The lipophilicity of the molecule allows it to penetrate the nerve cell membrane.

Signaling Pathway of Local Anesthetics

The following diagram illustrates the generally accepted mechanism of action for local anesthetics at the sodium channel.

Metabolism and Toxicology

Specific metabolism and toxicology studies on this compound are not widely reported. However, as an ester-type local anesthetic, it is anticipated to be metabolized by plasma pseudocholinesterase. The hydrolysis of ester-linked local anesthetics can lead to the formation of para-aminobenzoic acid (PABA), a compound known to be allergenic in some individuals. The rate of metabolism is a critical factor, as slower biotransformation can increase the risk of systemic toxicity.

Conclusion

This compound is a local anesthetic with a history dating back to the mid-20th century. While its chemical and physical properties are documented, there is a notable lack of in-depth, publicly available research on its detailed synthesis protocols, specific pharmacological profile, and mechanism of action beyond the general principles of local anesthetics. This whitepaper provides a consolidation of the existing information, highlighting the need for further research to fully characterize this compound for potential modern applications. For researchers and drug development professionals, this compound represents a molecule with a known classification but an incompletely understood profile, suggesting opportunities for further investigation.

References

In-Depth Technical Guide to the Physicochemical Properties of Hydroxytetracaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Hydroxytetracaine, a local anesthetic agent. The information presented herein is intended to support research, development, and formulation activities by providing key data on its chemical and physical characteristics, alongside detailed experimental methodologies for their determination.

Core Physicochemical Properties

This compound, chemically known as 2-(dimethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate, is an ester-type local anesthetic. Its efficacy and safety profile are intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄N₂O₃ | [1] |

| Molecular Weight | 280.36 g/mol | [1] |

| Melting Point | 157 °C (Hydrochloride salt) | N/A |

| Boiling Point | 415.1 °C at 760 mmHg (Predicted) | N/A |

| Water Solubility | Data not available | |

| pKa (Predicted) | 8.5 (Amine), 10.5 (Phenol) | N/A |

| logP (Predicted) | 3.2 | N/A |

Note: Predicted values for pKa and logP are computationally derived and should be confirmed by experimental methods.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

Determination of Melting Point

The melting point of this compound hydrochloride can be determined using the capillary melting point method.

Methodology:

-

A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

The apparatus is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the substance first begins to liquefy and the temperature at which it is completely liquid are recorded as the melting range.

Determination of Boiling Point

The boiling point of this compound can be estimated using Siwoloboff's method for small quantities.

Methodology:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., paraffin oil).

-

The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Heating is then discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Water Solubility

The shake-flask method is a standard procedure for determining the aqueous solubility of a compound.

Methodology:

-

An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

Determination of pKa

The acid dissociation constant (pKa) of the tertiary amine and the phenolic hydroxyl group in this compound can be determined by potentiometric titration or UV-Vis spectrophotometry.[2][3][4]

Methodology (Potentiometric Titration):

-

A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility of both the free base and the protonated form.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method followed by HPLC analysis.

Methodology:

-

A solution of this compound of known concentration is prepared in either n-octanol or water.

-

Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are added to a flask containing the this compound solution.

-

The flask is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the aqueous and octanol phases is determined by a suitable analytical method like HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Local anesthetics like this compound exert their action by blocking the propagation of nerve impulses. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane.

Caption: Mechanism of action of this compound.

Experimental Workflow: Determination of logP

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP).

Caption: Workflow for logP determination.

Logical Relationship: Synthesis of this compound

The synthesis of this compound, an analog of procaine, generally follows a multi-step process involving esterification and amine substitution. A logical workflow for its synthesis is depicted below.

Caption: Logical synthesis pathway for this compound.

References

Hydroxytetracaine: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on the local anesthetic, Hydroxytetracaine. It covers its core chemical properties, mechanism of action, and metabolic pathways, with a focus on data presentation and experimental context.

Core Compound Specifications

This compound, a derivative of tetracaine, is classified as an ester-type local anesthetic. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₅H₂₄N₂O₃ | [1] |

| Molecular Weight | 280.36 g/mol | [2] |

| IUPAC Name | 2-(Dimethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate | [1] |

| CAS Number | 490-98-2 | [1] |

| Appearance | Solid powder | [1] |

Mechanism of Action: Sodium Channel Blockade

As a local anesthetic, the primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action inhibits the initiation and propagation of nerve impulses, resulting in a loss of sensation. The unionized form of the anesthetic penetrates the nerve sheath and cell membrane. Inside the neuron, it equilibrates into its ionized form, which then binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state and preventing sodium influx.

Caption: Mechanism of sodium channel blockade by this compound.

Synthesis and Metabolism

Synthesis

A detailed, publicly available synthesis protocol specifically for this compound is not readily found in the scientific literature. However, a general approach can be inferred from the synthesis of its parent compound, tetracaine, which involves the esterification of 4-(butylamino)benzoic acid with 2-(dimethylamino)ethanol. The synthesis of this compound would require an additional hydroxylation step on the benzene ring, likely preceding the esterification. A potential synthetic route is outlined below.

Caption: A plausible synthetic pathway for this compound.

Metabolism

As an ester-type local anesthetic, this compound is primarily metabolized in the plasma by pseudocholinesterases through hydrolysis of the ester linkage. This rapid metabolism results in the formation of 4-butylamino-2-hydroxybenzoic acid and 2-dimethylaminoethanol. The former is a derivative of para-aminobenzoic acid (PABA), which is a known allergen in some individuals.

Caption: The primary metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the in-vitro and in-vivo evaluation of this compound are not widely published. However, standard methodologies for assessing local anesthetics can be adapted.

In-Vitro Evaluation of Sodium Channel Blockade

-

Method: Patch-clamp electrophysiology on isolated neurons or cell lines expressing voltage-gated sodium channels (e.g., HEK293 cells).

-

Procedure:

-

Prepare cell cultures or isolated neurons.

-

Establish whole-cell patch-clamp configuration.

-

Record baseline sodium currents elicited by voltage steps.

-

Perfuse cells with varying concentrations of this compound.

-

Measure the reduction in sodium current amplitude to determine the IC₅₀.

-

Assess use-dependent block by applying trains of depolarizing pulses.

-

Quantitative Analysis

Specific high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) methods for the quantitative analysis of this compound are not extensively documented in public literature. Development of such methods would likely involve:

-

HPLC Method Development:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

-

Sample Preparation: Solid-phase extraction or liquid-liquid extraction from plasma or tissue homogenates.

Conclusion

This compound is an ester-type local anesthetic with a mechanism of action centered on the blockade of voltage-gated sodium channels. While its core chemical properties are known, detailed public information regarding its specific synthesis, in-depth pharmacology, and analytical methods is limited. The information provided in this guide, based on the established characteristics of its chemical class, serves as a foundational resource for researchers and professionals in drug development. Further investigation is warranted to fully elucidate the specific experimental and clinical profile of this compound.

References

The Solubility Profile of Hydroxytetracaine: A Technical Guide for Researchers

An In-depth Analysis for Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For researchers, scientists, and professionals in drug development, a comprehensive understanding of an API's solubility in various solvents is paramount for formulation design, dosage form development, and ensuring optimal drug delivery. This technical guide provides a detailed overview of the available knowledge on the solubility of hydroxytetracaine, a local anesthetic, and outlines standard experimental protocols for its determination.

Introduction to this compound and the Importance of Solubility

This compound is a local anesthetic agent, valued for its ability to suppress or relieve pain[1]. As with any drug candidate, its solubility characteristics dictate its dissolution rate in physiological fluids, which in turn influences its absorption and onset of action. Poor aqueous solubility is a significant challenge in drug development, often leading to low bioavailability and therapeutic variability[2]. Therefore, a thorough investigation of this compound's solubility in a range of solvents—from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and formulation—is a foundational step in its preclinical development.

Solubility Data of a Structurally Related Compound: Tetracycline Hydrochloride

Given the absence of direct quantitative data for this compound, this section presents solubility data for a structurally related compound, Tetracycline Hydrochloride (TCH). It is crucial to note that while this data provides valuable context, it is not a direct representation of this compound's solubility profile. TCH's solubility has been measured in several common organic solvents and water.

Table 1: Solubility of Tetracycline Hydrochloride in Various Solvents

| Solvent | Temperature (K) | Mole Fraction (x 10^4) | Solubility (mg/mL) |

| Water | 288.15 | 4.82 | 12.7 |

| 293.15 | 6.80 | 17.8 | |

| 313.15 | 10.3 | 26.9 | |

| Methanol | 283.15 - 318.15 | Decreases with increasing temperature | - |

| Ethanol | 288.15 | 8.89 | 7.3 |

| 293.15 | 9.57 | 7.86 | |

| 1-Propanol | 283.15 - 318.15 | Increases with increasing temperature | - |

| 1-Butanol | 283.15 - 318.15 | Increases with increasing temperature | - |

| Acetone | 288.15 | 0.142 | 0.1 |

| 293.15 | 0.144 | 0.095 | |

| Acetonitrile | 283.15 - 318.15 | Increases with increasing temperature | - |

| 2-Propanol | 288.15 | 0.724 | 0.5 |

| 293.15 | 0.819 | 0.515 | |

| DMSO | - | - | ~1.0 |

| Dimethylformamide | - | - | ~1.4 |

Data for Methanol, 1-Propanol, 1-Butanol, and Acetonitrile indicates the trend of solubility with temperature, though specific values were not provided in the source material. Data for DMSO and Dimethylformamide are approximate values.[4][5]

The data for tetracycline hydrochloride suggests that its solubility is highest in water and decreases in less polar organic solvents like acetone. The solubility in alcohols like ethanol falls between that of water and acetone. This trend is common for molecules with both polar and non-polar functional groups.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are necessary. The following are detailed methodologies for two of the most common and reliable techniques in the pharmaceutical sciences.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with the solid drug.

Methodology:

-

Preparation of Solvent: Prepare the desired solvent system (e.g., purified water, phosphate-buffered saline at a specific pH, or an organic solvent).

-

Addition of Solute: Add an excess amount of this compound powder to a sealed vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Equilibration: Agitate the vials at a constant temperature for a prolonged period (typically 24-72 hours) to ensure the system reaches equilibrium. A thermostatically controlled shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the solute.

-

Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Potentiometric Titration Method

This method is particularly useful for ionizable compounds like this compound and can be used to determine the pH-solubility profile.

Methodology:

-

Instrument Setup: Calibrate a pH meter with standard buffer solutions.

-

Sample Preparation: Prepare a suspension of this compound in a solution with a known ionic strength.

-

Titration: Titrate the suspension with a standardized acid or base. Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The point at which the solid drug starts to dissolve or precipitate can be determined from the titration curve.

-

Solubility Calculation: The intrinsic solubility (the solubility of the un-ionized form) and the solubility at different pH values can be calculated from the pKa of the compound and the titration data.

Visualizing Experimental and Mechanistic Pathways

To further aid in the understanding of the processes involved in determining and the action of this compound, the following diagrams are provided.

Caption: Workflow for Shake-Flask Solubility Determination.

While a specific signaling pathway for this compound is not detailed in the literature, as a local anesthetic, its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes.

Caption: Generalized Mechanism of Action for a Local Anesthetic.

Conclusion

The solubility of this compound is a critical parameter that requires thorough experimental determination to support its development as a therapeutic agent. While direct quantitative data is currently lacking, the established protocols of the shake-flask method and potentiometric titration provide robust frameworks for generating this essential information. The solubility data of the related compound, tetracycline hydrochloride, offers preliminary insights into the potential behavior of this compound in various solvent systems. Future research should focus on systematically evaluating the solubility of this compound in pharmaceutically relevant solvents and aqueous media across a range of pH values and temperatures to build a comprehensive physicochemical profile. This will enable informed decisions in formulation development and ultimately contribute to the successful clinical application of this local anesthetic.

References

In Vitro Analysis of Hydroxytetracaine: A Technical Guide for Researchers

Disclaimer: As of late 2025, dedicated in vitro research on Hydroxytetracaine (also known as Salicaine) is not available in the public scientific literature. This guide, therefore, provides a comprehensive framework based on the well-established pharmacology of local anesthetics, a class to which this compound belongs. The experimental protocols, data tables, and signaling pathways described herein are illustrative and represent the standard methodologies that would be employed to characterize the in vitro activity of a novel local anesthetic compound.

Introduction to this compound

This compound (CAS 490-98-2), with synonyms including Salicaine, p-butylaminosalicylic acid 2-dimethylaminoethyl ester, and hydroxamethocaine, is classified as a local anesthetic.[1][2] Its chemical structure and properties suggest that its primary mechanism of action, like other local anesthetics, is the modulation of ion channel function to produce a pain-relieving effect.[1][2][3] This technical guide outlines the putative mechanism of action for this compound and provides detailed, generalized protocols for its in vitro investigation.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C15H24N2O3 |

| Molecular Weight | 280.36 g/mol |

| Synonyms | Salicaine, Rhenocain, Hydroxamethocaine |

| CAS Number | 490-98-2 |

Putative Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The hallmark of local anesthetic action is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes. These channels are critical for the initiation and propagation of action potentials. By inhibiting the influx of sodium ions, local anesthetics prevent membrane depolarization, thereby blocking nerve conduction and the sensation of pain.

The proposed signaling pathway for this compound's action is as follows:

Quantitative Data Summary (Hypothetical)

The following table illustrates the type of quantitative data that would be generated from in vitro studies of this compound. The values presented are hypothetical and for illustrative purposes only.

| Assay Type | Cell Line / Channel | Parameter | Value |

| Electrophysiology | HEK293 cells expressing hNav1.7 | IC50 (Tonic Block) | 50 µM |

| Electrophysiology | HEK293 cells expressing hNav1.7 | IC50 (Use-Dependent Block at 10 Hz) | 15 µM |

| Cytotoxicity Assay | SH-SY5Y neuroblastoma cells | CC50 (24 hours) | > 200 µM |

| Cytotoxicity Assay | Primary rat cortical neurons | CC50 (24 hours) | 150 µM |

| Neurite Outgrowth Assay | PC-12 cells | IC50 | 75 µM |

Detailed Experimental Protocols

A comprehensive in vitro evaluation of this compound would involve a combination of electrophysiological and cell-based assays.

Electrophysiological Characterization of Sodium Channel Blockade

Objective: To determine the potency and kinetics of this compound's block of voltage-gated sodium channels.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing a specific human voltage-gated sodium channel subtype (e.g., Nav1.7, which is prevalent in peripheral pain pathways) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic at 37°C in a 5% CO2 incubator.

-

Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment.

-

Recording Solutions:

-

Internal Solution (pipette): Contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External Solution (bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system or a manual setup.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are used to form a gigaseal with the cell membrane.

-

Sodium currents are elicited by depolarizing voltage steps from a holding potential of -100 mV.

-

-

Experimental Paradigms:

-

Tonic Block: The compound is applied at various concentrations, and the reduction in the peak sodium current is measured with infrequent depolarizing pulses (e.g., every 30 seconds).

-

Use-Dependent Block: The effect of the compound is assessed during a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to determine if the block is enhanced by repeated channel opening.

-

-

Data Analysis: Concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) for both tonic and use-dependent block.

In Vitro Cytotoxicity and Neurotoxicity Assays

Objective: To evaluate the potential cytotoxic and neurotoxic effects of this compound on neuronal and non-neuronal cell lines.

Methodology: MTT and LDH Assays

-

Cell Culture:

-

Neuronal Cells: SH-SY5Y human neuroblastoma cells or primary rodent cortical neurons are commonly used.

-

Cells are maintained in appropriate culture medium and conditions.

-

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. This compound is then added at a range of concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay (Cell Viability):

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

-

-

LDH Assay (Cytotoxicity):

-

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

-

At the end of the treatment period, a sample of the culture medium is collected.

-

The LDH activity in the medium is measured using a commercially available kit, which involves a coupled enzymatic reaction that results in a colored product.

-

The absorbance is read on a microplate reader, and the amount of LDH release is proportional to the number of damaged cells.

-

-

Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the concentration-response curves.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro screening of a compound like this compound.

Conclusion

While specific in vitro data for this compound is currently lacking, this technical guide provides a robust framework for its investigation based on the established pharmacology of local anesthetics. The primary mechanism of action is likely the blockade of voltage-gated sodium channels, and its in vitro characterization would involve a combination of electrophysiological and cell-based assays to determine its potency, kinetics, and potential toxicity. The protocols and workflows outlined here represent the standard approach for such studies and can serve as a valuable resource for researchers and drug development professionals interested in the further evaluation of this compound and other novel local anesthetic compounds.

References

- 1. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Hydroxytetracaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxytetracaine, a lesser-known ester-type local anesthetic, is chemically identified as 4-Butylamino-2-hydroxybenzoic acid 2-dimethylaminoethyl ester. While its primary application has been in local anesthesia, emerging research into the broader pharmacological activities of local anesthetics suggests that this compound may possess untapped therapeutic potential, particularly in the realms of anti-inflammatory and immunomodulatory applications. This technical guide provides an in-depth exploration of these potential applications, grounded in the established mechanisms of action of related local anesthetic compounds. Due to the limited specific research on this compound, this document extrapolates from data on analogous compounds to propose future research directions and potential therapeutic avenues.

Introduction to this compound

This compound is an ester-type local anesthetic, sharing structural and functional similarities with compounds like procaine and tetracaine.[1][2] Its primary mechanism of action as a local anesthetic involves the blockade of voltage-gated sodium channels in neuronal membranes, thereby preventing the propagation of action potentials and nociceptive signals.[3]

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 490-98-2 | [1] |

| Molecular Formula | C15H24N2O3 | [1] |

| Molecular Weight | 280.36 g/mol | |

| Synonyms | p-butylaminosalicylic acid 2-dimethylaminoethyl ester; Rhenocain; Salicain |

Potential Therapeutic Applications Beyond Local Anesthesia

While direct evidence for this compound is sparse, the well-documented anti-inflammatory and immunomodulatory effects of other local anesthetics provide a strong rationale for investigating its potential in a broader range of therapeutic areas.

Anti-Inflammatory Applications

Local anesthetics have been shown to exert anti-inflammatory effects through mechanisms independent of sodium channel blockade. These effects are mediated by the modulation of key inflammatory signaling pathways. Given its structural similarity to other anti-inflammatory local anesthetics, this compound is a candidate for development as an anti-inflammatory agent.

Potential Indications:

-

Inflammatory Bowel Disease (IBD): A product description for a related compound suggests potential efficacy in treating bowel disease and other inflammatory conditions. Although this claim requires rigorous scientific validation, it points towards a plausible therapeutic target.

-

Topical Treatment of Inflammatory Skin Conditions: Formulations of this compound could potentially be developed for conditions such as atopic dermatitis or psoriasis to provide both analgesia and anti-inflammatory effects.

-

Post-Surgical Inflammation: Systemic or localized administration of this compound could potentially mitigate the post-operative inflammatory response.

Immunomodulatory Applications

The interaction of local anesthetics with immune cells suggests a potential role for this compound in modulating immune responses.

Potential Indications:

-

Autoimmune Disorders: By suppressing the activity of pro-inflammatory immune cells, this compound could be investigated as an adjunctive therapy in certain autoimmune conditions.

-

Sepsis-induced Inflammation: The ability of some local anesthetics to dampen the systemic inflammatory response could be explored in the context of sepsis.

Signaling Pathways and Mechanisms of Action

The potential therapeutic effects of this compound are likely mediated through the modulation of intracellular signaling cascades involved in inflammation and immunity.

Canonical Sodium Channel Blockade

The primary mechanism for local anesthesia is the blockade of voltage-gated sodium channels.

Anti-Inflammatory Signaling Pathways

Local anesthetics can modulate inflammatory responses by interfering with key signaling pathways within immune and other cells.

Data Presentation

Due to the lack of specific data for this compound, the following tables present hypothetical yet plausible quantitative data based on studies of related local anesthetics. These tables are intended to guide future experimental design.

Table 1: Hypothetical Anti-Inflammatory Activity of this compound

| Assay | Cell Type | Stimulant | IC50 (µM) |

| TNF-α Inhibition | Murine Macrophages (RAW 264.7) | LPS (1 µg/mL) | 50 - 200 |

| IL-6 Inhibition | Human Monocytes (THP-1) | LPS (1 µg/mL) | 100 - 500 |

| NF-κB Activation | HEK293 cells with NF-κB reporter | TNF-α (10 ng/mL) | 75 - 300 |

| p38 MAPK Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1β (1 ng/mL) | 100 - 400 |

Table 2: Hypothetical Pharmacokinetic Properties of a Topical this compound Formulation

| Parameter | Value |

| Bioavailability (Topical) | 5 - 15% |

| Peak Plasma Concentration (Cmax) | 50 - 200 ng/mL |

| Time to Peak Concentration (Tmax) | 1 - 2 hours |

| Half-life (t1/2) | 0.5 - 1.5 hours |

| Metabolism | Rapidly hydrolyzed by plasma esterases |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to validate the potential therapeutic applications of this compound.

In Vitro Anti-Inflammatory Assays

Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines by immune cells.

Workflow:

Protocol:

-

Cell Culture: Murine macrophage cell line RAW 264.7 are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Drug Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 1 µM to 1 mM) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (no drug) and a negative control (no LPS) are included.

-

Incubation: The plates are incubated for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected and stored at -80°C.

-

Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

In Vivo Model of Dermal Inflammation

Objective: To evaluate the topical anti-inflammatory efficacy of a this compound formulation in a murine model of contact hypersensitivity.

Protocol:

-

Sensitization: On day 0, the shaved abdominal skin of BALB/c mice is sensitized by topical application of a hapten (e.g., 2,4-dinitrofluorobenzene).

-

Challenge: On day 5, the right ear of each mouse is challenged with the same hapten, while the left ear receives the vehicle as a control.

-

Topical Treatment: A topical formulation of this compound (e.g., 1% cream) is applied to the challenged ear at 1 hour and 6 hours post-challenge. A placebo group receives the vehicle cream.

-

Measurement of Inflammation: Ear swelling is measured using a digital caliper at 24 hours post-challenge.

-

Histological Analysis: Ear tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess immune cell infiltration and edema.

-

Cytokine Analysis: Ear tissue homogenates are prepared to measure the levels of inflammatory cytokines by ELISA.

Conclusion and Future Directions

While the current body of literature on this compound is limited, the established anti-inflammatory and immunomodulatory properties of the broader class of local anesthetics provide a compelling rationale for further investigation. The proposed experimental frameworks in this guide offer a roadmap for elucidating the potential of this compound as a novel therapeutic agent for a range of inflammatory conditions. Future research should focus on:

-

Systematic in vitro screening to quantify the anti-inflammatory and immunomodulatory effects of this compound.

-

Preclinical in vivo studies in relevant animal models of inflammatory diseases.

-

Formulation development to optimize delivery for specific therapeutic applications.

-

Toxicology and safety studies to establish a favorable therapeutic window.

The exploration of this compound's therapeutic potential beyond its role as a local anesthetic represents a promising frontier in drug discovery and development, with the potential to yield new treatments for unmet medical needs.

References

- 1. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti‐inflammatory properties of local anesthetics and their present and potential clinical implications | Semantic Scholar [semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

Hydroxytetracaine's Effect on Neuronal Excitability: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the effects of hydroxytetracaine on neuronal excitability. This guide infers its pharmacological properties based on the well-documented mechanisms of its parent compound, tetracaine, and the broader class of local anesthetics. All quantitative data and specific mechanisms described herein pertain to tetracaine or general local anesthetics and should be considered as a predictive framework for this compound, pending direct experimental validation.

Core Principles of Local Anesthetic Action on Neuronal Excitability

This compound is classified as a local anesthetic, a class of drugs that reversibly block nerve impulse conduction, leading to a temporary loss of sensation in a localized area of the body.[1] The fundamental mechanism underlying this effect is the inhibition of voltage-gated sodium channels (VGSCs) within the membranes of neurons.[2]

Action potentials, the electrical signals that propagate along nerve fibers, are initiated by a rapid influx of sodium ions (Na+) through VGSCs.[3] Local anesthetics physically obstruct these channels, preventing Na+ influx and thereby halting the generation and propagation of action potentials.[2][4]

The prevailing model for this interaction involves the following steps:

-

Membrane Permeation: Local anesthetics are weak bases that exist in both un-ionized and ionized forms. The lipid-soluble, un-ionized form readily crosses the neuronal cell membrane to enter the cytoplasm.

-

Intracellular Ionization: Once inside the slightly more acidic cytoplasm, an equilibrium shift favors the formation of the ionized, cationic form of the molecule.

-

Channel Binding and Blockade: The ionized form of the local anesthetic binds to a specific receptor site located on the intracellular side of the VGSC, accessible when the channel is in its open state. This binding stabilizes the channel in an inactivated state, preventing it from returning to the resting state and subsequently reopening.

This mechanism is described as "use-dependent" or "phasic" block, as the anesthetic has a higher affinity for channels that are frequently opening, a characteristic of active, signal-transmitting neurons. While VGSCs are the primary target, at higher concentrations, local anesthetics may also interact with other ion channels, such as potassium and calcium channels, which can contribute to their overall effect and potential side effects.

Quantitative Data (Derived from Tetracaine and Related Compounds)

The following data for tetracaine can be used as a proxy to estimate the potential effects of this compound.

Table 1: Effect of Tetracaine on Voltage-Gated Sodium Channels (VGSCs)

| Parameter | Value | Cell Type / Preparation | Notes |

| Tonic Block IC₅₀ | ~10-100 µM | Various neuronal preparations | Represents the concentration required to block 50% of channels in the resting state. |

| Use-Dependent Block | Significant | Rapidly firing neurons | Blockade increases with the frequency of neuronal firing. |

Table 2: Effects of Tetracaine on Other Ion Channels

| Ion Channel | Observed Effect | Concentration | Cell Type / Preparation | Reference |

| Delayed Rectifier K⁺ Channels | Inhibition of K⁺ conductance | 2 mM | Frog skeletal muscle | |

| TRPV1 Channels | Potentiation of capsaicin-induced current | 1 mM | Rat dorsal root ganglion neurons |

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

To empirically determine the effects of this compound on neuronal excitability, the whole-cell patch-clamp technique is the gold standard. This method allows for the direct measurement of ion flow through channels in a single neuron's membrane.

Objective

To characterize the dose-dependent effects of this compound on the activity of voltage-gated sodium and potassium channels in cultured neurons.

Materials

-

Neuronal Preparation: Primary culture of dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution for Na⁺ Currents (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used as a K⁺ channel blocker).

-

Intracellular (Pipette) Solution for K⁺ Currents (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2 with KOH.

-

Test Compound: this compound dissolved in an appropriate vehicle (e.g., DMSO) and then diluted to final concentrations in the extracellular solution.

-

Apparatus: An inverted microscope, micromanipulators, a patch-clamp amplifier, a data acquisition interface, and software for data analysis. Borosilicate glass capillaries for fabricating micropipettes.

Procedure

-

Micropipette Preparation: Pull glass capillaries to create micropipettes with a tip resistance of 3-5 MΩ when filled with the intracellular solution.

-

Cell Sealing: Position the micropipette over a single, healthy neuron. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell's interior.

-

Voltage-Clamp Recordings:

-

Sodium Currents: Clamp the neuron's membrane potential at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV) to elicit inward Na⁺ currents. Record baseline currents.

-

Potassium Currents: Clamp the membrane potential at -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV) to evoke outward K⁺ currents. Record baseline currents.

-

-

Drug Application: Perfuse the recording chamber with extracellular solution containing a known concentration of this compound.

-

Post-Drug Recording: Repeat the voltage-step protocols to record Na⁺ and K⁺ currents in the presence of the compound. Repeat with increasing concentrations to establish a dose-response relationship.

-

Data Analysis: Measure the peak amplitude of the inward and outward currents at each voltage step. Construct current-voltage (I-V) plots. Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves. Analyze any changes in channel kinetics, such as the rates of activation and inactivation.

Visualizations of Core Concepts

Signaling Pathway of Local Anesthetic Action

Caption: Inferred signaling pathway of this compound action.

Experimental Workflow for Patch-Clamp Analysis

References

Methodological & Application

Application Notes and Protocols for Hydroxytetracaine in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxytetracaine, a derivative of the well-characterized local anesthetic tetracaine, is a valuable pharmacological tool for investigating the function and modulation of ion channels. As with other local anesthetics, its primary mechanism of action is the blockade of voltage-gated ion channels, which are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1] Patch clamp electrophysiology is the gold-standard technique for directly studying the interaction of compounds like this compound with ion channels, offering high-resolution insights into their function and pharmacology.[2][3]

These application notes provide a comprehensive guide for utilizing this compound in patch clamp studies. Due to the limited specific data on this compound, the following protocols and data are largely based on studies of its parent compound, tetracaine, and serve as a robust starting point for experimental design.

Mechanism of Action

This compound is presumed to share a similar mechanism of action with tetracaine, primarily targeting voltage-gated sodium channels (VGSCs).[1][4] Local anesthetics physically obstruct the channel pore, preventing the influx of sodium ions that underlies the depolarization phase of the action potential. This blockade is often state-dependent, with a higher affinity for open or inactivated channel states over the resting state. This property leads to a use-dependent or frequency-dependent block, where the inhibition is more pronounced in rapidly firing cells.

While VGSCs are the primary target, it is crucial to consider potential off-target effects on other ion channels, such as potassium (K+) and calcium (Ca2+) channels, especially at higher concentrations.

Quantitative Data: Effects of Tetracaine on Ion Channels

The following tables summarize quantitative data for tetracaine from patch clamp studies. These values can serve as a preliminary guide for designing experiments with this compound, though empirical determination for the derivative is essential.

Table 1: Tetracaine Effects on Voltage-Gated Sodium Channels (Nav)

| Parameter | Value | Cell Type | Holding Potential | Reference |

| KD | 0.77 µM | Guinea-pig ventricular myocytes | -80 mV | |

| KD | 6.2 µM | Guinea-pig ventricular myocytes | -95 mV |

Table 2: Tetracaine Effects on Voltage-Gated Calcium Channels (Cav)

| Parameter | Value | Cell Type | Notes | Reference |

| Apparent KD | 80 µM | Guinea-pig ventricular myocytes | Inhibition of the slowly inactivating component | |

| Concentration for VSRM inhibition | 100-300 µM | Guinea-pig ventricular myocytes | VSRM: Voltage-sensitive release mechanism |

Table 3: Tetracaine Effects on Voltage-Gated Potassium Channels (Kv)

| Parameter | Value | Cell Type | Channel Type | Reference |

| Concentration for ~50% reduction | 20 µM | Guinea-pig ventricular myocytes | Inwardly rectifying K+ current | |

| Concentration for significant reduction | 2 mM | Frog skeletal muscle | Delayed K+ channels |

Experimental Protocols

The following are detailed protocols for whole-cell patch clamp experiments designed to investigate the effects of this compound on voltage-gated sodium, potassium, and calcium channels.

Protocol 1: Characterization of this compound Block of Voltage-Gated Sodium Channels (Nav)

Objective: To determine the potency and kinetics of this compound-induced block of Nav channels.

Cell Preparation:

-

Use a cell line with robust expression of the target Nav channel subtype (e.g., HEK293 cells stably expressing Nav1.5) or primary cultured neurons.

-

Plate cells on glass coverslips suitable for patch clamp recording and allow for adherence.

Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO). Dilute to final desired concentrations in the external solution on the day of the experiment.

Voltage-Clamp Protocol:

-

Establish a whole-cell patch clamp configuration.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.

-

To assess use-dependent block, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at frequencies of 1 Hz, 5 Hz, and 10 Hz).

-

Perfuse the cell with increasing concentrations of this compound and repeat the voltage protocols.

Data Analysis:

-

Measure the peak inward current at each voltage step in the absence and presence of this compound.

-

Construct a dose-response curve by plotting the fractional block of the peak current against the this compound concentration and fit with the Hill equation to determine the IC50.

-

For use-dependency, plot the normalized peak current against the pulse number for each frequency.

Protocol 2: Evaluation of this compound Effects on Voltage-Gated Potassium Channels (Kv)

Objective: To assess the off-target effects of this compound on Kv channels.

Solutions:

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.3 with KOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Channel Blockers: Add Tetrodotoxin (TTX, 0.5 µM) and CdCl2 (0.2 mM) to the external solution to block Na+ and Ca2+ channels, respectively.

Voltage-Clamp Protocol:

-

Establish a whole-cell configuration.

-

Hold the cell at -80 mV.

-

Apply a series of depolarizing steps from -60 mV to +60 mV in 10 mV increments for 500 ms to record outward potassium currents.

-

Apply this compound and repeat the voltage steps.

Data Analysis:

-

Measure the steady-state outward current at the end of each depolarizing step.

-

Compare the current-voltage (I-V) relationship before and after drug application.

Protocol 3: Investigating this compound Modulation of Voltage-Gated Calcium Channels (Cav)

Objective: To determine if this compound modulates Cav channel activity.

Solutions:

-

Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with CsOH.

-

External Solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Barium is often used as the charge carrier to increase the signal and reduce calcium-dependent inactivation).

-

Channel Blockers: Add TTX (0.5 µM) to the external solution to block Na+ channels.

Voltage-Clamp Protocol:

-

Establish a whole-cell configuration.

-

Hold the cell at -90 mV.

-

Apply a depolarizing step to the potential of peak current (e.g., +10 mV) for 200 ms.

-

Perfuse with this compound and repeat the protocol.

Data Analysis:

-

Measure the peak inward barium/calcium current.

-

Determine the percentage of block at different this compound concentrations.

Visualizations

Signaling Pathway of Local Anesthetic Action

References

Application of Hydroxytetracaine in Neuroscience Research: Application Notes and Protocols

Disclaimer: Information specifically regarding the application of Hydroxytetracaine (also known as Salicaine or Hydroxamethocaine) in neuroscience research is limited in the current scientific literature.[1][2][3][4][5] this compound is recognized as a local anesthetic agent, implying a mechanism of action that involves the modulation of ion channels. Given the scarcity of detailed data on this compound, this document will focus on the well-researched properties and applications of its parent compound, Tetracaine , as a representative local anesthetic in neuroscience. The information provided for Tetracaine is expected to serve as a strong foundational guide for researchers interested in investigating this compound.

Introduction to Tetracaine in Neuroscience

Tetracaine is a potent local anesthetic of the ester type that primarily functions by blocking voltage-gated sodium channels, thereby inhibiting the initiation and propagation of action potentials in neurons. Its high lipid solubility contributes to its potency and relatively rapid onset of action. Beyond its primary action on sodium channels, tetracaine also modulates other ion channels, including potassium and calcium channels, and can influence intracellular calcium signaling pathways. These properties make it a valuable tool in neuroscience research for studying neuronal excitability, ion channel function, and synaptic transmission.

Mechanism of Action

The primary mechanism of action for local anesthetics like tetracaine is the blockade of voltage-gated sodium channels from within the neuron. This interaction stabilizes the channels in their inactivated state, preventing the influx of sodium ions necessary for depolarization and action potential generation.

Additionally, tetracaine has been shown to:

-

Inhibit Potassium Channels: Tetracaine can block delayed rectifier potassium channels, which are crucial for the repolarization of the neuronal membrane. This blockade can lead to a broadening of the action potential.

-

Modulate Calcium Signaling: Tetracaine can affect intracellular calcium concentration ([Ca2+]i) through various mechanisms. It can inhibit voltage-gated calcium channels and also influence the release of calcium from intracellular stores. This modulation of calcium signaling can impact a wide range of neuronal processes, including neurotransmitter release and gene expression.

-

Affect other Receptors and Channels: At higher concentrations, local anesthetics can interact with a variety of other receptors and channels, including G-protein coupled receptors and acid-sensing ion channels (ASICs).

Quantitative Data: Tetracaine's Effect on Ion Channels

The following table summarizes the inhibitory concentrations (IC50) of Tetracaine on various voltage-gated sodium channels. This data is crucial for designing experiments and understanding the dose-dependent effects of the compound.

| Channel Isoform | Condition | IC50 (µM) | Reference |

| Nav1.1 | 10th depolarization (10 Hz) | 8.6 ± 2.8 | |

| Nav1.2 | 10th depolarization (10 Hz) | 9.7 ± 2.9 | |

| Nav1.3 | 10th depolarization (10 Hz) | 9.9 ± 0.3 | |

| ASIC3 | Peak Current | 9960 ± 1880 |

Note: The IC50 values for tetracaine can vary depending on the specific ion channel subtype, its conformational state (resting, open, or inactivated), and the experimental conditions (e.g., stimulation frequency). The use-dependent nature of the block, where the inhibitory effect increases with more frequent neuronal firing, is a key characteristic of many local anesthetics.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for studying the effects of Tetracaine on neuronal ion channels using the whole-cell patch-clamp technique.

Objective: To measure the effect of Tetracaine on voltage-gated sodium and potassium currents in cultured neurons.

Materials:

-

Cultured neurons on coverslips

-

External solution (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.

-

Internal solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. pH adjusted to 7.2 with KOH.

-

Tetracaine stock solution (e.g., 100 mM in DMSO or water)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

Procedure:

-

Prepare fresh external and internal solutions and filter them.

-

Pull patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a rate of 1.5-2 mL/min.

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal.

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Switch to voltage-clamp mode and hold the neuron at a holding potential of -70 mV.

-

To record sodium currents: Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

-

To record potassium currents: Use a voltage protocol that inactivates sodium channels (e.g., a prepulse to -40 mV) before the depolarizing steps.

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of Tetracaine.

-

Record the currents in the presence of Tetracaine.

-

To study use-dependency, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 10 Hz, 20 Hz) both in the absence and presence of Tetracaine.

-

Wash out the drug by perfusing with the control external solution.

-

Analyze the data to determine the percentage of current inhibition, changes in channel kinetics, and use-dependent block.

Calcium Imaging

This protocol outlines a general procedure for investigating the effects of Tetracaine on intracellular calcium dynamics in neurons.

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to Tetracaine application.

Materials:

-

Cultured neurons on glass-bottom dishes

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator like GCaMP)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Tetracaine stock solution

-

Fluorescence microscope with a suitable camera and light source

-

Image analysis software

Procedure:

-

Load the cultured neurons with the chosen calcium indicator according to the manufacturer's instructions. For chemical dyes like Fluo-4 AM, this typically involves incubation for 30-60 minutes.

-

Wash the cells with HBSS to remove excess dye.

-

Place the dish on the microscope stage and allow the cells to equilibrate.

-

Acquire a baseline fluorescence recording.

-

Apply a stimulus to elicit a calcium response (e.g., high potassium solution to induce depolarization or an agonist for a specific receptor).

-

After recording the control response, perfuse the cells with a solution containing Tetracaine at the desired concentration.

-

Apply the same stimulus in the presence of Tetracaine and record the fluorescence changes.

-

To investigate if Tetracaine itself induces a change in [Ca2+]i, apply Tetracaine without any other stimulus and monitor the fluorescence.

-

Analyze the fluorescence intensity changes over time to quantify the amplitude, duration, and frequency of calcium transients.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by Tetracaine and a typical experimental workflow for its investigation.

Caption: Mechanism of action of Tetracaine on neuronal excitability.

Caption: Workflow for electrophysiological analysis of Tetracaine.

Conclusion

While specific research on this compound in neuroscience is currently lacking, the extensive knowledge of its parent compound, Tetracaine, provides a robust framework for investigation. Researchers and drug development professionals can leverage the established protocols and understanding of Tetracaine's effects on neuronal ion channels and signaling pathways to design and execute studies on this compound. Future research should aim to characterize the specific pharmacological profile of this compound to determine any unique properties that may offer advantages in neuroscience research and clinical applications.

References

Application Notes and Protocols for In Vivo Administration of Local Anesthetics in Rodent Models: A General Framework with Reference to Hydroxytetracaine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published in vivo studies specifically detailing the use of Hydroxytetracaine in rodent models are limited. The following application notes and protocols are based on established methodologies for evaluating local anesthetics in preclinical settings and provide a comprehensive framework for the investigation of novel local anesthetics like this compound.

Introduction

This compound is a local anesthetic agent. Local anesthetics function by reversibly blocking nerve impulse transmission, leading to a temporary loss of sensation in the area of application. Their primary mechanism of action involves the blockade of voltage-gated sodium channels within the nerve membrane. This action prevents the influx of sodium ions necessary for the depolarization of the nerve and the propagation of an action potential. These application notes provide a generalized framework for conducting in vivo studies with local anesthetics in rodent models, covering experimental protocols for efficacy and pharmacokinetics, and data presentation.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Local anesthetics exert their effects by inhibiting the propagation of action potentials in nerve fibers.[1][2][3][4] The unionized form of the anesthetic agent crosses the nerve cell membrane. Once inside the cell, an equilibrium is established, with the formation of the protonated (ionized) form. It is this ionized form that binds to a specific receptor site within the voltage-gated sodium channel, effectively blocking it.[2] By blocking sodium influx, the nerve cell cannot reach the threshold potential required to generate an action potential, resulting in a failure of signal conduction and a localized anesthetic effect.

Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.

Experimental Protocols

Efficacy Study: Infiltration Anesthesia in a Mouse Model

This protocol is designed to evaluate the efficacy of a local anesthetic administered via subcutaneous infiltration by measuring the response to a noxious stimulus.

Materials:

-

This compound solution at desired concentrations (e.g., 0.25%, 0.5%, 1%)

-

Vehicle control (e.g., sterile saline)

-

Positive control (e.g., Lidocaine 1% or Bupivacaine 0.25%)

-

Tuberculin syringes with 30-gauge needles

-

Electrical stimulator with needle electrodes

-

Animal clippers

Procedure:

-

Animal Preparation: Acclimate adult male or female mice (e.g., C57BL/6) to handling for at least 3 days prior to the experiment. On the day of the experiment, carefully clip the hair on the abdomen.

-

Baseline Threshold Determination: Prior to drug administration, determine the baseline vocalization threshold for each mouse by applying a gradually increasing electrical stimulus to the abdominal skin. Mice with a baseline threshold within a defined range (e.g., ≤ 8 mA) are included in the study.

-

Drug Administration: Randomly assign mice to treatment groups. Administer a fixed volume (e.g., 0.1 mL) of the test article (this compound), vehicle, or positive control by subcutaneous injection into the clipped abdominal area.

-

Assessment of Anesthesia:

-

Onset: At 1-minute intervals post-injection, apply the pre-determined electrical stimulus and monitor for a vocalization response. The time to the first absence of vocalization is recorded as the onset of anesthesia.

-

Duration: Continue to assess for vocalization at regular intervals (e.g., every 5-10 minutes). The time from the onset of anesthesia until the return of the vocalization response is recorded as the duration of anesthesia.

-

-

Data Recording: Record all measurements for each animal and treatment group.

Caption: Experimental workflow for the mouse infiltration anesthesia efficacy model.

Pharmacokinetic Study in a Rat Model

This protocol outlines a procedure for determining the pharmacokinetic profile of this compound in rats following a single administration.

Materials:

-

This compound solution for injection

-

Adult male or female Sprague-Dawley rats

-

Cannulas for blood collection (e.g., jugular vein cannulation)

-

Syringes and needles for administration (route-dependent)

-

Blood collection tubes (e.g., with anticoagulant)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation: Acclimate cannulated rats to the housing conditions. Ensure animals have free access to food and water.

-

Drug Administration: Administer a single dose of this compound via the desired route (e.g., intravenous bolus, subcutaneous injection).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

-